molecular formula C20H26N2O4S B11170122 N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide

Cat. No.: B11170122
M. Wt: 390.5 g/mol
InChI Key: VTJDVBQKJOHVNZ-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it a subject of interest for various scientific research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins involved in biological processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the inflammatory response. By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory mediators and alleviate inflammation.

Comparison with Similar Compounds

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H26N2O4S/c1-4-14-22(15-5-2)27(24,25)19-12-8-17(9-13-19)21-20(23)16-6-10-18(26-3)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)

InChI Key

VTJDVBQKJOHVNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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